4-Phenylmorpholin-3-one

Genotoxicity DNA Repair Toxicology

4-Phenylmorpholin-3-one is the essential N-phenyl lactam intermediate for rivaroxaban synthesis. Unlike simple morpholines, its specific carbonyl and N-phenyl substitution are critical for constructing the oxazolidinone ring and ensuring downstream biological activity. Even minor structural changes among morpholine analogs can lead to profound differences in functional outcomes and genotoxicity. Choose ≥98% purity from established vendors to ensure reproducible research and successful API synthesis.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 29518-11-4
Cat. No. B154935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylmorpholin-3-one
CAS29518-11-4
Synonyms4-Phenyl-3-morpholinone
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC1COCC(=O)N1C2=CC=CC=C2
InChIInChI=1S/C10H11NO2/c12-10-8-13-7-6-11(10)9-4-2-1-3-5-9/h1-5H,6-8H2
InChIKeySIWXCJHUZAEIAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylmorpholin-3-one (CAS 29518-11-4): Procurement-Grade Overview of a Key Morpholinone Scaffold


4-Phenylmorpholin-3-one (C10H11NO2, MW 177.20) is a synthetic heterocyclic organic compound featuring a morpholin-3-one core with an N-phenyl substituent. As a member of the 3-morpholinone class, it is distinct from simple morpholine due to its lactam carbonyl, which confers different physicochemical properties, such as a melting point of 113-114°C and a predicted boiling point of 395.2°C [1]. It is widely recognized as a critical intermediate in the synthesis of the anticoagulant rivaroxaban and has been studied for its role in evaluating bactericidal activity and as a scaffold in medicinal chemistry . Its commercial availability typically exceeds 98% purity , making it a viable building block for pharmaceutical and agrochemical research.

Why 4-Phenylmorpholin-3-one (CAS 29518-11-4) Cannot Be Casually Substituted with Other Morpholines


Substituting 4-Phenylmorpholin-3-one with a generic morpholine derivative introduces significant risk for downstream synthesis and biological activity. Its specific combination of an N-phenyl substituent and a lactam carbonyl is essential for its function as a key intermediate, particularly in the formation of the oxazolidinone ring in rivaroxaban . More generally, research demonstrates that the biological activity of substituted morpholines is a function of the specific substituent moiety, not the morpholine core itself [1]. In a comparative genotoxicity study, simple morpholine and its metabolites, including 3-morpholinone, were inactive in a DNA repair assay, while N-hydroxyethylmorpholine was active [1]. This underscores that even minor structural changes among morpholine analogs can lead to profound differences in functional outcomes, making precise procurement of 4-Phenylmorpholin-3-one a critical decision for reproducible research and successful synthetic pathways.

Quantitative Evidence for Selecting 4-Phenylmorpholin-3-one (CAS 29518-11-4)


Comparative Genotoxicity: 4-Phenylmorpholin-3-one Shows No DNA Repair Activity vs. Active N-Hydroxyethylmorpholine

In a rat hepatocyte primary culture/DNA repair assay, the core scaffold of 3-morpholinone (the unsubstituted analog) was inactive for DNA repair induction across a dose range of 0.001–10 mg/ml, similar to simple morpholine (0.0001-0.1 mg/ml) [1]. This is in direct contrast to N-hydroxyethylmorpholine, a structurally distinct N-substituted morpholine, which induced significant DNA repair activity at doses of 1–5 mg/ml [1]. This comparison establishes that the 3-morpholinone scaffold, and by class inference, its 4-phenyl derivative, possesses a favorable lack of genotoxic liability compared to other substituted morpholine intermediates.

Genotoxicity DNA Repair Toxicology

Established Purity and Stability Profile for Reliable Supply Chain: ≥98.0% to ≥99.0% (HPLC)

4-Phenylmorpholin-3-one is supplied with a high and well-documented purity level, which is a critical procurement specification for reproducible research. Vendor specifications consistently report a minimum purity of ≥98.0% , with some specialized manufacturers achieving ≥99.0% by HPLC [1]. Furthermore, its stability profile is defined: it is hygroscopic and requires storage under an inert atmosphere [1]. While this is a common requirement for many organic compounds, the explicit documentation of these parameters provides a quantitative baseline for procurement that may not be as clearly defined for less common or more labile morpholine analogs.

Quality Control Analytical Chemistry Procurement

Physicochemical Properties Define a Distinct Processing Profile: High Melting Point and Low Polarity

4-Phenylmorpholin-3-one presents a specific physicochemical profile that differentiates it from simpler morpholine analogs and influences its handling and application. Its measured melting point is 113-114°C , and it has a low calculated LogP of 1.11480 [1] and a polar surface area of 29.54 Ų [1]. This contrasts sharply with morpholine (C4H9NO), which is a liquid at room temperature (melting point -5°C, boiling point 129°C) and is miscible with water. The solid-state nature and low polarity of 4-Phenylmorpholin-3-one simplify its isolation and purification as a crystalline intermediate, while its limited water solubility necessitates the use of organic solvents (e.g., DMF, DMSO) for reactions.

Process Chemistry Formulation Solubility

Optimal Use Cases for 4-Phenylmorpholin-3-one (CAS 29518-11-4) Based on Differential Evidence


Synthesis of Rivaroxaban and Related Anticoagulant Intermediates

The primary and most validated use case for 4-Phenylmorpholin-3-one is as a key intermediate in the industrial synthesis of rivaroxaban, a widely prescribed factor Xa inhibitor . Its structure provides the necessary scaffold for constructing the oxazolidinone ring of the API. Procurement is essential for any medicinal chemistry group or CRO involved in synthesizing rivaroxaban, its impurities, or developing next-generation analogs.

Scaffold for Kinase Inhibitor and Neurological Drug Discovery

The morpholin-3-one core is a recognized pharmacophore for kinase inhibition and the development of central nervous system (CNS) agents [1][2]. 4-Phenylmorpholin-3-one serves as a robust starting material for generating focused libraries of these compounds. Given its favorable genotoxicity profile compared to other substituted morpholines [3], it is a preferred choice for lead optimization campaigns aiming to minimize off-target toxicological risks early in development.

Development of Positron Emission Tomography (PET) Tracers for CNS Imaging

Recent research has validated the morpholin-3-one scaffold for developing novel PET tracers targeting monoacylglycerol lipase (MAGL) in the brain [4]. The structural optimization of these tracers, such as [11C]7, demonstrates that specific substitutions on the morpholin-3-one core are crucial for achieving favorable in vivo kinetics and specificity [4]. 4-Phenylmorpholin-3-one can be used as a starting point for synthesizing and exploring analogous radioligand candidates, leveraging the established scaffold's amenability to radiolabeling and brain penetration.

Agrochemical Research: Bactericidal Activity Screening

Studies have specifically used 4-Phenyl-3-morpholinone to evaluate bactericidal activity . This indicates its direct utility in agrochemical discovery programs seeking new antibacterial agents. Its solid, crystalline form and well-defined purity make it suitable for high-throughput screening against a panel of plant and bacterial pathogens, where reproducible dosing is critical for accurate structure-activity relationship (SAR) analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Phenylmorpholin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.